Benzyl(4-chloro-2-nitrophenyl)oxo-lambda~4~-sulfane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

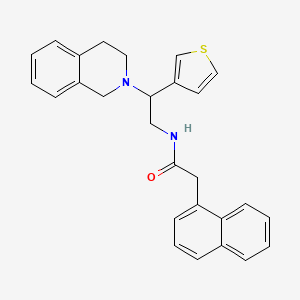

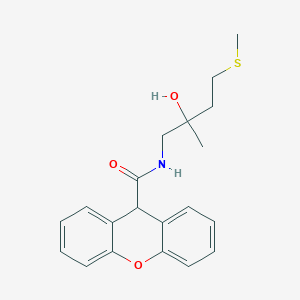

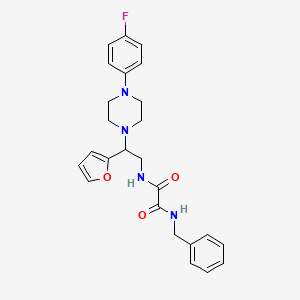

Benzyl(4-chloro-2-nitrophenyl)oxo-lambda~4~-sulfane is a chemical compound with the molecular formula C13H10ClNO3S . It is also known as 4-chloro-2-nitrophenyl phenyl sulfide .

Molecular Structure Analysis

The molecular structure of Benzyl(4-chloro-2-nitrophenyl)oxo-lambda~4~-sulfane consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms forms the unique structure of the compound.Physical And Chemical Properties Analysis

The molecular weight of Benzyl(4-chloro-2-nitrophenyl)oxo-lambda~4~-sulfane is 295.74. Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Application in Polymer Technology

Benzyl(4-chloro-2-nitrophenyl)oxo-lambda4-sulfane derivatives have been used in the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences. Such polyimides exhibit good thermomechanical stabilities and are synthesized through thermal polycondensation processes. This is significant in the development of transparent, colorless polymers with potential applications in optoelectronics and advanced polymer technologies (Tapaswi et al., 2015).

Organic Synthesis and Chemical Transformations

In organic synthesis, these compounds have been used as intermediates in desulfurative chlorination reactions. This process involves the chlorination of alkyl phenyl sulfides, leading to the formation of β-chloro carbonyl and nitro compounds. The method exhibits high stereospecificity, which is crucial in synthesizing enantioenriched chloro-Michael adducts (Canestrari et al., 2017).

Material Science and Crystallography

In material science, these compounds are used in studying the structural aspects of diaryl sulfoxides. Research in this area includes resolving enantiomeric spiro-λ4-sulfane-precursor diaryl sulfoxides to understand their molecular structures and conformation, which is significant in crystallography and stereochemical analyses (Szabó et al., 1997).

Exploring Nucleophilic Substitution Reactions

Benzyl(4-chloro-2-nitrophenyl)oxo-lambda4-sulfane derivatives are also crucial in studying vicarious nucleophilic substitution reactions. These studies explore the substitution process on benzene rings activated by sulfur-based electron-withdrawing groups, contributing significantly to the understanding of nucleophilic substitution mechanisms (Lemek et al., 2008).

Nonlinear Optical Applications

Research into novel nitrophenylhydrazone crystals with thiolated electron donors, including derivatives of Benzyl(4-chloro-2-nitrophenyl)oxo-lambda4-sulfane, indicates potential applications in nonlinear optical technologies. This research explores the molecular packing and hydrogen bonding of these crystals, which is crucial for developing advanced optical materials (Seo et al., 2012).

Eigenschaften

IUPAC Name |

1-benzylsulfinyl-4-chloro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3S/c14-11-6-7-13(12(8-11)15(16)17)19(18)9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBGKTCCLFJSGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2884313.png)

![2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2884320.png)

![1-[(3,4-Dichlorophenyl)sulfonyl]proline](/img/structure/B2884327.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2884328.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2884332.png)